molecular formula C18H23ClN2O4 B2594487 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 900006-70-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2594487
CAS No.: 900006-70-4
M. Wt: 366.84
InChI Key: DCAURUKHZYKRRI-UHFFFAOYSA-N
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Description

The compound contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety . This structure is a type of spirocyclic compound, which means it has two rings that share a single atom . The compound also contains an oxalamide group and a 2-chlorobenzyl group .


Molecular Structure Analysis

The compound’s structure includes a spirocyclic ring, an oxalamide group, and a 2-chlorobenzyl group . These groups could influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The compound’s properties would be influenced by its structure. For instance, the spirocyclic ring could make it more rigid, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

Compounds with the 1,4-dioxaspiro[4.5]decane motif have been synthesized and characterized for their potential as ligands in metal complexes. For instance, vic-dioxime ligands containing the 1,3-dioxolane ring and different heteroatoms have been prepared and their metal complexes with CoII, NiII, CuII, and ZnII analyzed. These complexes show distinct coordination modes, which are elucidated through elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis, and spectroscopic data (Canpolat & Kaya, 2004).

Biological Evaluation

Further, derivatives of the 1,4-dioxaspiro[4.5]decane structure have been investigated for their biological activities. Some derivatives are potent agonists for specific receptors, indicating their potential in drug development. For example, a series of compounds were synthesized and tested for binding affinity and activity at 5-HT1AR and α1 adrenoceptors, identifying novel partial agonists with high selectivity and potency, which might have implications for developing therapeutic agents (Franchini et al., 2017).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use, which isn’t specified. For example, if it’s a drug, the mechanism would depend on the biological target .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c19-15-7-3-2-6-13(15)10-20-16(22)17(23)21-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAURUKHZYKRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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